An In-Depth Technical Guide to the Physical Properties of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Physical Properties of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: 2-Iodo-4-methyl-5-(trifluoromethyl)aniline is a halogenated and trifluoromethylated aniline derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. The iodine atom provides a reactive handle for further synthetic modifications, for instance, through cross-coupling reactions. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination, to support its application in research and development.
It is important to note that 2-Iodo-4-methyl-5-(trifluoromethyl)aniline (CAS No. 872624-68-5) is a specialized chemical intermediate with limited publicly available data. Therefore, this guide will also draw upon data from the closely related and more extensively characterized compound, 2-Iodo-4-(trifluoromethyl)aniline (CAS No. 163444-17-5), to provide reasoned estimations and contextual understanding.
Core Physical and Chemical Properties
A summary of the core physical and chemical identifiers for 2-Iodo-4-methyl-5-(trifluoromethyl)aniline is presented below.
| Property | Value | Source |
| CAS Number | 872624-68-5 | [1] |
| Molecular Formula | C₈H₇F₃IN | [1] |
| Molecular Weight | 301.05 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [1] |
Detailed Analysis of Physical Properties
Melting Point
The melting point is a critical indicator of a compound's purity. For pure, crystalline organic compounds, a sharp melting range of 0.5-1.0°C is expected.[2] Impurities typically lead to a depression and broadening of the melting point range.[2]
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a melting point apparatus.[5][6]
Materials:
-
2-Iodo-4-methyl-5-(trifluoromethyl)aniline sample
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.[7]
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.[7]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Approximate Melting Point Determination: If the melting point is unknown, perform a rapid heating (10-20°C per minute) to determine an approximate melting range.[5]
-
Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[5]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5]
Caption: Workflow for Melting Point Determination.
Solubility
The solubility of a compound is a crucial parameter in drug development, influencing its formulation and bioavailability. The solubility of aniline derivatives is influenced by the interplay of the hydrophilic amino group and the lipophilic nature of the substituted benzene ring. The presence of a trifluoromethyl group generally increases lipophilicity.
Specific solubility data for 2-Iodo-4-methyl-5-(trifluoromethyl)aniline is not published. However, for the related 2-Iodo-4-(trifluoromethyl)aniline, it is noted to be soluble in methanol. It is highly probable that 2-Iodo-4-methyl-5-(trifluoromethyl)aniline will exhibit poor solubility in water and good solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.
Experimental Protocol: Equilibrium Solubility Determination
This protocol provides a general method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
2-Iodo-4-methyl-5-(trifluoromethyl)aniline
-
A range of solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol)
-
Small vials with screw caps
-
Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or another quantitative analytical technique)
Procedure:
-
Sample Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze both the standards and the filtered sample solution by a validated analytical method like HPLC to determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility.
Spectroscopic Properties
Spectroscopic data is fundamental for the structural elucidation and confirmation of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the benzene ring, the methyl group, and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, which is a definitive indicator of its presence.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).[8]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can also offer structural information. For instance, a research article on a related compound, 2-Iodo-4-(trifluoromethyl)aniline, reported HRMS data confirming its molecular formula.[9]
Caption: Spectroscopic techniques for structural analysis.
Conclusion
2-Iodo-4-methyl-5-(trifluoromethyl)aniline is a valuable synthetic intermediate with physical properties that are largely inferred from its structure and comparison with related compounds due to a lack of extensive characterization in the public domain. This guide provides the foundational information available for this compound and outlines the standard, reliable experimental protocols for determining its key physical properties, namely melting point and solubility. For any research or development application, it is imperative that these properties are determined experimentally for the specific batch of material being used. The spectroscopic methods described provide a robust framework for confirming the identity and purity of the compound.
References
-
Wang, L., et al. (2019). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry, 17(38), 8738-8742.[9]
-
SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved from [Link][10]
-
Google Patents. (n.d.). Preparation of trifluoromethylanilines. Retrieved from [11]
-
ResearchGate. (2007). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link][12]
-
PrepChem. (n.d.). Synthesis of 2-iodo-5-trifluoromethylphenol. Retrieved from [Link][13]
-
ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link][14]
-
Chemsrc. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][5]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link][2]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link][6]
-
Chemistry For Everyone. (2023, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link][7]
-
MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link][8]
Sources
- 1. 872624-68-5|2-Iodo-4-methyl-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 2-Methoxy-5-(trifluoromethyl)aniline(349-65-5)IR [chemicalbook.com]
- 3. 2-Iodo-4-(trifluoromethyl)aniline, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Iodo-4-(trifluoromethyl)aniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 2-Iodo-4-(trifluoromethoxy)aniline | C7H5F3INO | CID 2761172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 4-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 10. 2-Iodo-4-(trifluoromethyl)aniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-(Trifluoromethyl)aniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 14. 535-52-4 CAS MSDS (2-Fluoro-5-(trifluoromethyl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
